3'-Methoxyspiro[fluorene-9,2'-oxirane]
Description
3’-Methoxyspiro[fluorene-9,2’-oxirane] is a spirocyclic compound featuring a fluorene moiety fused to a methoxy-substituted oxirane (epoxide) ring. The spiro junction at the 9-position of fluorene creates a rigid, non-planar structure, influencing its electronic and steric properties.
Properties
CAS No. |
63475-49-0 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
3'-methoxyspiro[fluorene-9,2'-oxirane] |
InChI |
InChI=1S/C15H12O2/c1-16-14-15(17-14)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9,14H,1H3 |
InChI Key |
OTJHQIXZNZLQEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2(O1)C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxyspiro[fluorene-9,2’-oxirane] typically involves the reaction of fluorene derivatives with epoxidizing agents. One common method is the Corey–Chaykovsky reaction, where fluorene-9-one reacts with dimethyloxosulfonium methylide to form the spiro compound . The reaction conditions often include the use of solvents like dichloromethane and temperatures maintained at room temperature to slightly elevated levels.
Industrial Production Methods: While specific industrial production methods for 3’-Methoxyspiro[fluorene-9,2’-oxirane] are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 3’-Methoxyspiro[fluorene-9,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3’-Methoxyspiro[fluorene-9,2’-oxirane] has several applications in scientific research:
Mechanism of Action
The mechanism by which 3’-Methoxyspiro[fluorene-9,2’-oxirane] exerts its effects involves the interaction of its oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect molecular pathways, making the compound useful in drug development and biochemical studies .
Comparison with Similar Compounds
Key Research Findings
- Thermal Behavior : Thiirane analogs decompose via ionic mechanisms involving sulfur concatenation, with solvent-dependent kinetics. In contrast, methoxy-substituted oxiranes are expected to resist thermal degradation due to stronger C–O bonds .
- Biodegradation Pathways: Fluorene derivatives (e.g., 9-fluorenone) undergo microbial oxidation to phthalic acid. The methoxy group may alter degradation kinetics by hindering enzymatic access .
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